

Z-LVG Target Identification in Host Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: Z-LVG

Cat. No.: B15573194

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2, a cell-permeable and irreversible tripeptide derivative, is a potent inhibitor of cysteine proteases.[1] Its mechanism of action involves mimicking the natural binding center of human cysteine proteases, leading to the inhibition of their enzymatic activity.[1] This characteristic has positioned **Z-LVG** and its analogs as valuable tools in virology research, notably in studies involving Herpes Simplex Virus and, more recently, SARS-CoV-2, where it has been shown to block viral replication by inhibiting the viral 3CLpro protease.[1] Beyond its antiviral properties, the broader activity of **Z-LVG** against host cell cysteine proteases, including caspases and cathepsins, makes it a significant compound for studying cellular processes such as apoptosis and inflammation.

This technical guide provides a comprehensive overview of the methodologies used to identify the host cell targets of **Z-LVG**. It is designed for researchers and professionals in drug development seeking to understand and apply these techniques. The guide details experimental protocols for target identification, presents available quantitative data on the inhibition of host cell proteases by **Z-LVG** and related compounds, and visualizes the key signaling pathways and experimental workflows involved.

Quantitative Data on Cysteine Protease Inhibition

The identification of specific host cell targets of **Z-LVG** is an ongoing area of research. Quantitative data on the inhibitory activity of **Z-LVG** and structurally similar compounds against various host cell proteases are crucial for understanding its mechanism of action and potential therapeutic applications. The following tables summarize the available data.

Table 1: Inhibition of Host Cell Proteases by **Z-LVG** Analogs and Related Cysteine Protease Inhibitors

Inhibitor	Target Protease	Inhibitor Constant (K _i) / IC ₅₀	Cell Type / Condition	Reference
Calpain Inhibitor XII	Calpain I (μ-calpain)	K _i = 19 nM	In vitro	[2]
Calpain II (m-calpain)	K _i = 120 nM	In vitro	[2]	
Cathepsin B	K _i = 750 nM	In vitro	[2]	[3]
VBY-825	Cathepsin S	K _i (app) = 130 pM	Purified human enzyme	
Cathepsin L	K _i (app) = 250 pM	Purified human enzyme	[3]	
Cathepsin V	K _i (app) = 250 pM	Purified human enzyme	[3]	
Cathepsin B	K _i (app) = 330 pM	Purified human enzyme	[3]	
Cathepsin K	K _i (app) = 2.3 nM	Purified humanized-rabbit enzyme	[3]	
Cathepsin F	K _i (app) = 4.7 nM	Purified human enzyme	[3]	
Cathepsin L (isoform 1)	IC ₅₀ = 0.5 nM	Human Umbilical Vein Endothelial Cells (HUVEC)	[3]	
Cathepsin L (isoform 2)	IC ₅₀ = 3.3 nM	Human Umbilical Vein Endothelial Cells (HUVEC)	[3]	[3]
Cathepsin B	IC ₅₀ = 4.3 nM	Human Umbilical Vein Endothelial Cells (HUVEC)	[3]	

Z-Tyr-Ala-CHN2	Cathepsin L	-	Acts on the early phase of the viral infection cycle	[1]
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Table 2: Antiviral Activity of **Z-LVG** and Related Compounds

Compound	Virus	EC ₅₀	Cell Line	Reference
Z-LVG-CHN2	SARS-CoV-2	190 nM	Vero E6 cells	[1]
Z-Tyr-Ala-CHN2	SARS-CoV-2	-	Sub-micromolar activity	[1]

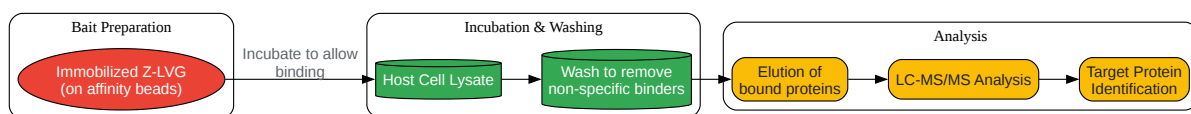
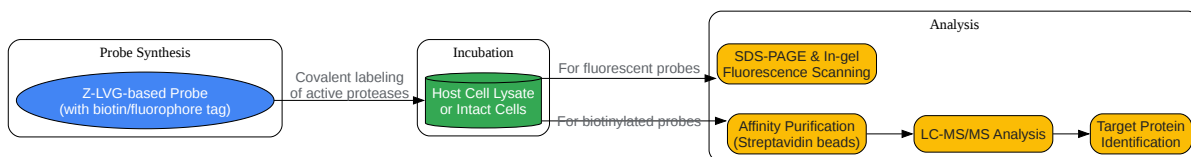
Experimental Protocols for Target Identification

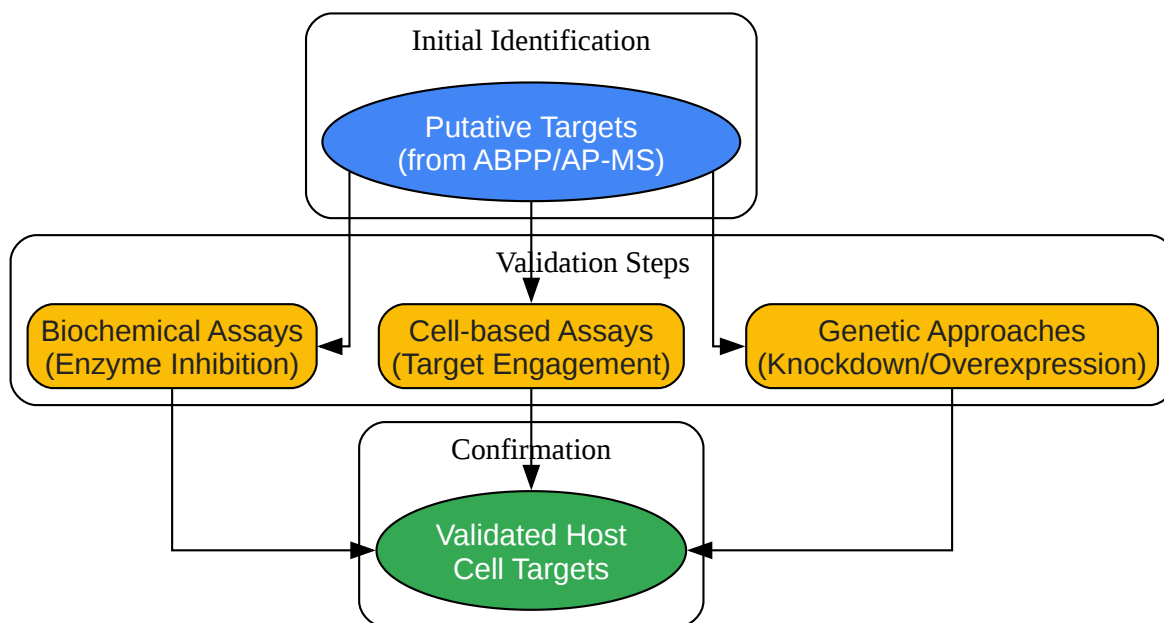
The identification of host cell proteins that interact with **Z-LVG** is primarily achieved through two powerful proteomic techniques: Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS).

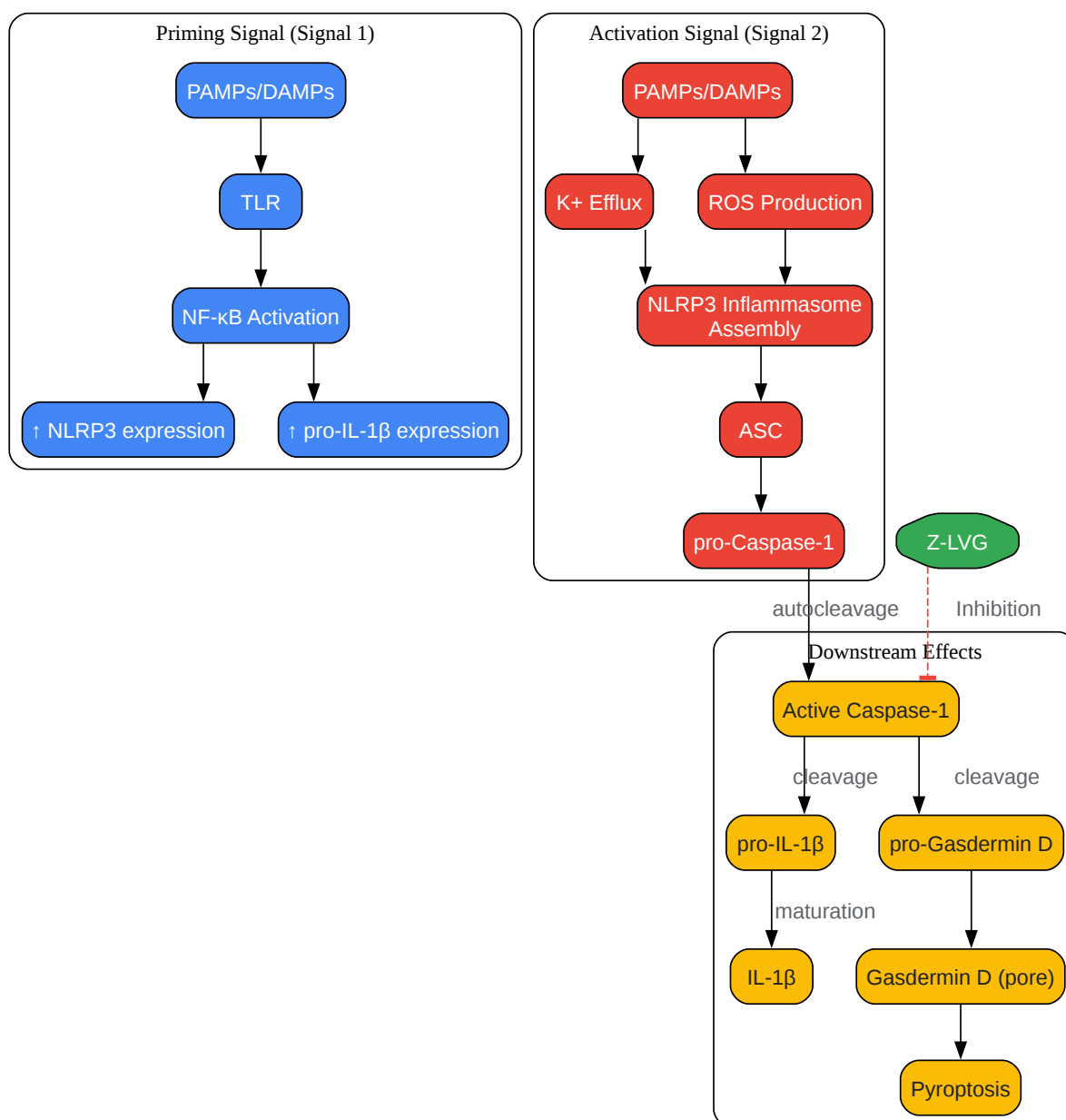
Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the specific detection and identification of active enzymes within a complex proteome. For a cysteine protease inhibitor like **Z-LVG**, a biotin- or fluorophore-tagged probe with a reactive "warhead" that targets cysteine residues would be employed.

Workflow for ABPP-based Target Identification of **Z-LVG**







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